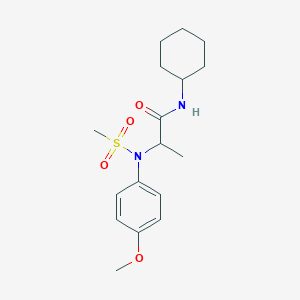![molecular formula C22H24N6O B4064982 N-[3-(1H-indazol-1-yl)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4064982.png)
N-[3-(1H-indazol-1-yl)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
N-[3-(1H-indazol-1-yl)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H24N6O and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.20115941 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
Research has demonstrated the potential of indazole and triazole derivatives in cancer treatment due to their antiproliferative properties. For instance, compounds synthesized from phenyl isocyanate derivatives and 3-amino-1H-indazole derivatives were evaluated for their in vitro antiproliferative activity against a wide range of cancer cell lines. One compound, in particular, showed significant inhibitory effects on colon and melanoma cell lines, indicating its potential as a cancer therapeutic agent (Maggio et al., 2011). Similarly, another study synthesized a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides that exhibited interesting antiproliferative activity, with certain compounds inhibiting cell growth of multiple cancer cell lines at low concentrations, suggesting their use in antineoplastic therapies (Raffa et al., 2009).
Antimicrobial and Antituberculosis Activity
Derivatives of indazole and triazole have also been explored for their antimicrobial properties. For example, a study focused on the preparation of 4-substituted N-phenyl-1,2,3-triazole derivatives and their screening for antimicrobial activity against Mycobacterium tuberculosis. Some derivatives exhibited significant activity, highlighting the importance of developing new derivatives to combat mycobacterial infections (Boechat et al., 2011).
Inhibition of Monoamine Oxidase B (MAO-B)
Indazole and indole-carboxamides have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), a target for the treatment of neurological disorders. Some derivatives showed subnanomolar potency and significant selectivity over MAO-A, with potential applications in the treatment of diseases like Parkinson's (Tzvetkov et al., 2014).
Enzyme Inhibition for Cancer Therapy
The development of poly(ADP-ribose)polymerase (PARP) inhibitors for the treatment of cancers deficient in BRCA-1 and BRCA-2 genes has utilized indazole derivatives. These compounds have shown high enzyme and cellular activity, displaying antiproliferative activities against BRCA-1 and BRCA-2 deficient cancer cells with high selectivity (Jones et al., 2009).
Eigenschaften
IUPAC Name |
N-(3-indazol-1-ylpropyl)-1-(3-phenylpropyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c29-22(23-13-7-15-28-21-12-5-4-11-19(21)16-24-28)20-17-27(26-25-20)14-6-10-18-8-2-1-3-9-18/h1-5,8-9,11-12,16-17H,6-7,10,13-15H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQWXZQBECCZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=C(N=N2)C(=O)NCCCN3C4=CC=CC=C4C=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2,4-difluorobenzamide](/img/structure/B4064903.png)
![N-{3-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4064923.png)
![N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064939.png)

![N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-adamantanamine hydrochloride](/img/structure/B4064952.png)
![2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4064963.png)
![1-(1H-indol-3-yl)-2-[(4-prop-2-enyl-5-quinolin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B4064969.png)
![4-fluoro-N-{3-[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B4064975.png)
![1-[2-methoxy-4-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B4064978.png)
![2-(4-methoxyphenyl)-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4064990.png)
![ethyl 2-[3-[5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate](/img/structure/B4064995.png)
![2-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4065003.png)
![Ethyl 1-(2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl)piperidine-4-carboxylate](/img/structure/B4065019.png)
![4-(2-{[5-(Furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}ethyl)benzenesulfonamide](/img/structure/B4065020.png)
